N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound belonging to the class of thieno[2,3-d]pyrimidines This compound features a fluorophenyl group attached to a thieno[2,3-d]pyrimidin-4-amine core, which is further substituted with methyl groups at the 5 and 6 positions
Mechanism of Action
Target of Action
N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds known to display a range of pharmacological effects including anti-inflammatory . The primary targets of this compound are likely to be vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Given its classification as a pyrimidine derivative, it is likely that its anti-inflammatory effects are attributed to its inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Based on its classification as a pyrimidine derivative, it is likely that it affects the pathways involving the inflammatory mediators mentioned above .
Pharmacokinetics
It is noted that all potent compounds from a series of pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400, which suggests that they are likely to maintain drug-likeness during lead optimization .
Result of Action
It is likely that the compound’s action results in the attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Action Environment
For example, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-fluorophenylamine with an appropriate thieno[2,3-d]pyrimidin-4-amine derivative.
Chlorination: The intermediate product undergoes chlorination to introduce chlorine atoms at specific positions.
Nucleophilic Substitution: The final step involves a nucleophilic substitution reaction to replace the chlorine atoms with methyl groups at the 5 and 6 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.
Substitution Products: Derivatives with different functional groups, potentially altering the compound's properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.
Medicine: N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been explored for its medicinal properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Ongoing research aims to develop derivatives with enhanced therapeutic efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of advanced materials.
Comparison with Similar Compounds
N-(4-fluorophenyl)piperidin-4-amine: This compound shares a similar fluorophenyl group but differs in its core structure.
N-methylthieno[2,3-d]pyrimidin-4-amine: This compound lacks the fluorophenyl group and has a simpler structure.
Uniqueness: N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of fluorophenyl and methyl groups on the thieno[2,3-d]pyrimidin-4-amine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXMPBRWJUEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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